molecular formula C12H15NO5S B11723452 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No.: B11723452
M. Wt: 285.32 g/mol
InChI Key: KXJVOVHMKUJLRY-UHFFFAOYSA-N
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Description

3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H15NO5S It is known for its unique chemical structure, which includes an ethylsulfamoyl group and a methoxyphenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzaldehyde and ethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-methoxybenzaldehyde with ethylamine to form an intermediate compound.

    Sulfonation: The intermediate compound is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Condensation: The sulfonated intermediate is then condensed with acetic anhydride to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The compound can undergo substitution reactions, where the ethylsulfamoyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Corresponding sulfonic acids or sulfoxides.

    Reduction Products: Reduced sulfonyl derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid can be compared with other similar compounds, such as:

    3-[3-(methylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid: Similar structure but with a methyl group instead of an ethyl group.

    3-[3-(ethylsulfamoyl)-4-hydroxyphenyl]prop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C12H15NO5S/c1-3-13-19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-2/h4-8,13H,3H2,1-2H3,(H,14,15)

InChI Key

KXJVOVHMKUJLRY-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC

Origin of Product

United States

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